

Application Notes and Protocols for IpOHA Treatment in Mycobacterium tuberculosis

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Compound of Interest

Compound Name: IpOHA

Cat. No.: B236764

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Introduction

Iso-propyl-oxo-heptanoic acid (**IpOHA**) has been identified as a potent inhibitor of Mycobacterium tuberculosis (M.tb) ketol-acid reductoisomerase (KARI), a key enzyme in the branched-chain amino acid biosynthesis pathway. This pathway is essential for the survival of M.tb, making KARI a promising target for novel anti-tuberculosis drug development. These application notes provide a detailed overview of the experimental protocols for evaluating the efficacy of **IpOHA** and its analogues against M. tuberculosis.

Data Presentation

The following tables summarize the key quantitative data for **IpOHA** and its analogues, offering a clear comparison of their inhibitory activities.

Table 1: In Vitro Inhibition of M. tuberculosis Ketol-Acid Reductoisomerase (KARI) by **IpOHA**

Compound	Target Enzyme	Inhibition Constant (Ki)
IpOHA	M. tuberculosis KARI	97.7 nM[1][2][3]

Table 2: Antimycobacterial Activity of **IpOHA** Analogue Prodrugs against M. tuberculosis H37Rv

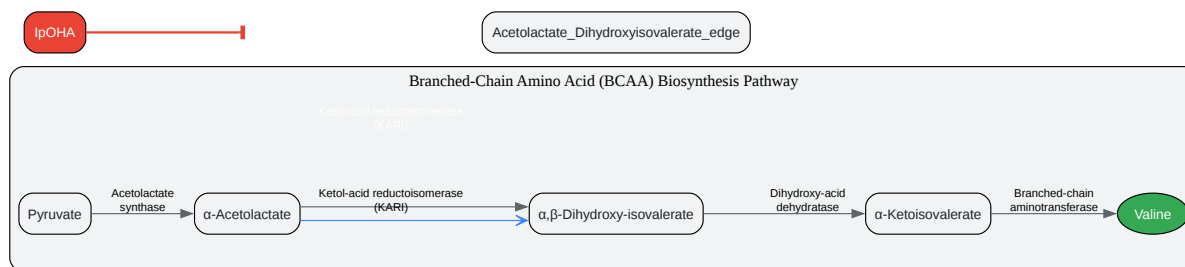
Compound	Strain	Minimum Inhibitory Concentration (MIC90)
IpOHA Analogue Prodrug 1	M. tuberculosis H37Rv	2.32 ± 0.04 µM[3]
IpOHA Analogue Prodrug 2	M. tuberculosis H37Rv	> 10 µM
Isoniazid (Control)	M. tuberculosis H37Rv	0.05 µM

Table 3: Cytotoxicity of **IpOHA** Analogues in Mammalian Cell Lines

Compound	Cell Line	CC50 (50% Cytotoxic Concentration)
IpOHA Analogue Prodrug 1	Human Embryonic Kidney (HEK293)	> 50 µM
IpOHA Analogue Prodrug 2	Human Embryonic Kidney (HEK293)	> 50 µM
Doxorubicin (Control)	Human Embryonic Kidney (HEK293)	1.5 µM

Signaling Pathway

The proposed mechanism of action for **IpOHA** involves the inhibition of the branched-chain amino acid (BCAA) biosynthesis pathway in Mycobacterium tuberculosis. Specifically, **IpOHA** targets and inhibits the enzyme ketol-acid reductoisomerase (KARI).



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Caption: Inhibition of the BCAA pathway in *M. tuberculosis* by **IpOHA**.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the anti-tuberculosis activity of **IpOHA** and its analogues.

M. tuberculosis Culture and Maintenance

- Strain: *Mycobacterium tuberculosis* H37Rv (ATCC 27294).
- Growth Medium: Middlebrook 7H9 broth supplemented with 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), 0.2% (v/v) glycerol, and 0.05% (v/v) Tween 80.
- Culture Conditions: Cultures are incubated at 37°C with gentle agitation. For solid media, Middlebrook 7H10 agar with the same supplements is used.
- Stock Preparation: Mid-log phase cultures (OD₆₀₀ ≈ 0.6-0.8) are harvested, aliquoted with 15% glycerol, and stored at -80°C.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

- Materials:
 - 96-well microtiter plates (clear, flat-bottom).
 - *M. tuberculosis* H37Rv culture.
 - Middlebrook 7H9 broth with supplements.
 - **IpOHA** or analogue stock solution (in DMSO).
 - Resazurin sodium salt solution (0.02% w/v in sterile water).
- Procedure:
 - Prepare serial two-fold dilutions of the test compound in Middlebrook 7H9 broth in the 96-well plate. The final volume in each well should be 100 μ L.
 - Prepare a bacterial suspension of *M. tuberculosis* H37Rv in Middlebrook 7H9 broth, adjusted to a final concentration of approximately 5×10^5 CFU/mL.
 - Add 100 μ L of the bacterial suspension to each well containing the test compound.
 - Include positive (no drug) and negative (no bacteria) controls on each plate.
 - Seal the plates and incubate at 37°C for 7 days.
 - After incubation, add 30 μ L of the resazurin solution to each well and incubate for an additional 24-48 hours.
 - The MIC is defined as the lowest concentration of the compound that prevents a color change of the resazurin from blue (no growth) to pink (growth).

Ketol-Acid Reductoisomerase (KARI) Inhibition Assay

This enzymatic assay determines the inhibitory potential of **IpOHA** against purified M.tb KARI.

- Materials:
 - Purified recombinant M. tuberculosis KARI enzyme.
 - Assay buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂.
 - NADPH.
 - Substrate: (R,S)-acetolactate.
 - **IpOHA** stock solution (in DMSO).
- Procedure:
 - The assay is performed in a 96-well UV-transparent plate.
 - To each well, add the assay buffer, a fixed concentration of NADPH (e.g., 200 µM), and varying concentrations of **IpOHA**.
 - Initiate the reaction by adding the purified KARI enzyme.
 - Immediately before reading, add the substrate (R,S)-acetolactate.
 - Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) over time using a microplate reader.
 - The initial reaction rates are calculated from the linear portion of the curve.
 - The inhibition constant (K_i) is determined by fitting the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive) using specialized software.

Cytotoxicity Assay (MTT Assay)

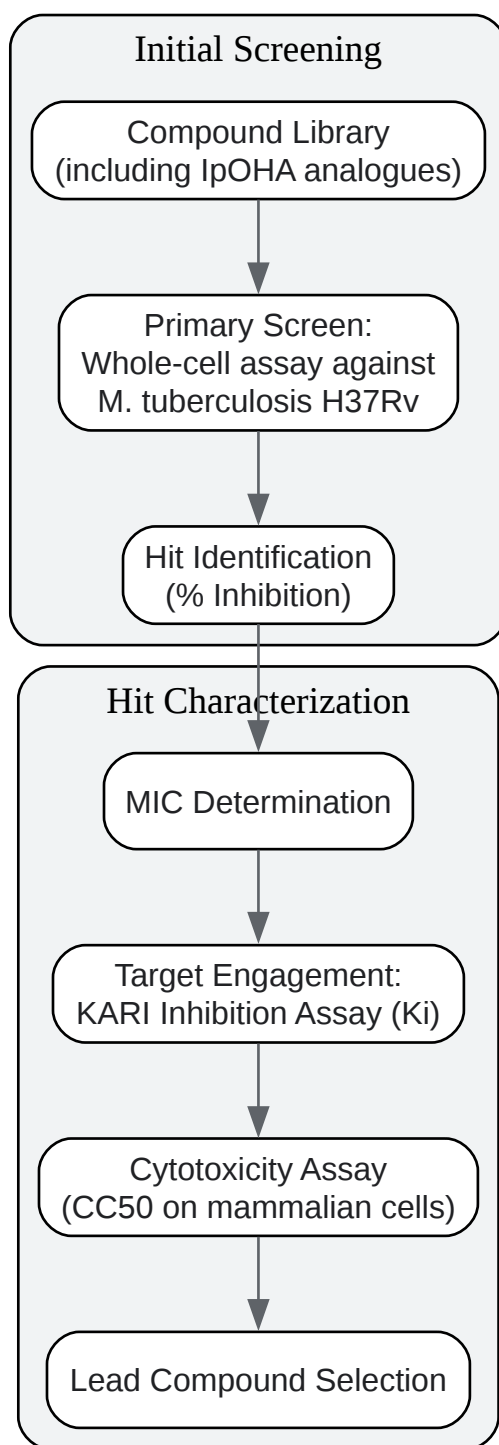
This assay assesses the toxicity of the compounds against mammalian cells.

- Materials:

- Human cell line (e.g., HEK293 or HepG2).
- Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS).
- 96-well cell culture plates.
- **IpOHA** or analogue stock solution (in DMSO).
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
- Procedure:
 - Seed the cells in a 96-well plate at a density of $\sim 1 \times 10^4$ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
 - Remove the medium and add fresh medium containing serial dilutions of the test compound.
 - Incubate for 48-72 hours.
 - Add 20 µL of MTT solution to each well and incubate for another 4 hours.
 - Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
 - The 50% cytotoxic concentration (CC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial screening and characterization of a novel anti-tuberculosis compound like **IpOHA**.



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Caption: Workflow for screening and characterization of anti-TB compounds.

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